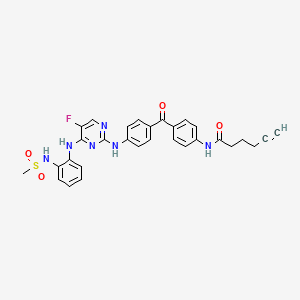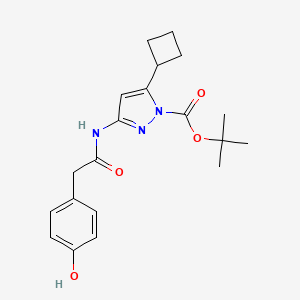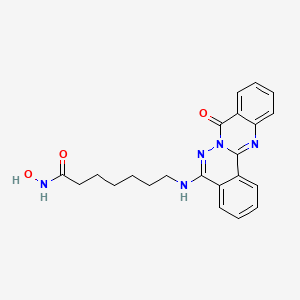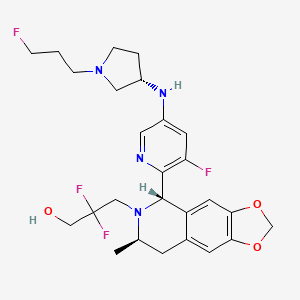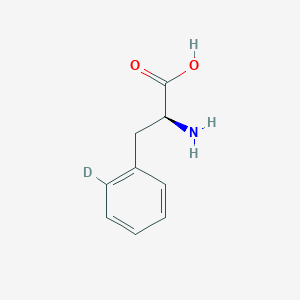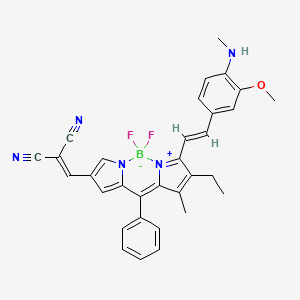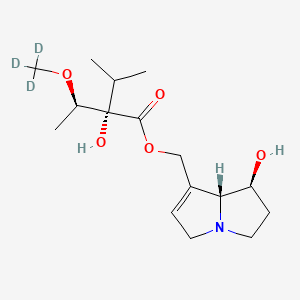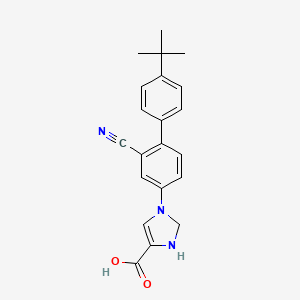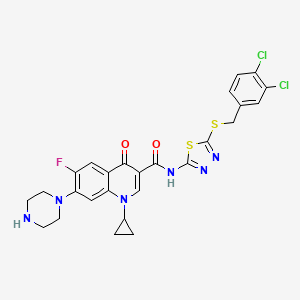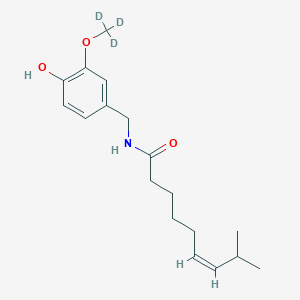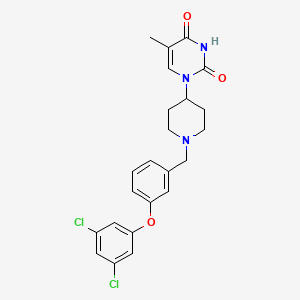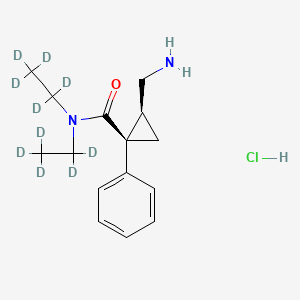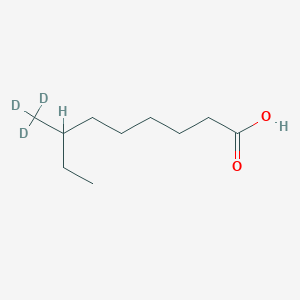
(+/-)-7-Methyl-d3-nonanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)-7-Methyl-d3-nonanoic Acid is a deuterated fatty acid derivative. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is of interest in various scientific fields due to its unique isotopic labeling, which can be used in metabolic studies and other research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-7-Methyl-d3-nonanoic Acid typically involves the deuteration of nonanoic acid derivatives. One common method is the catalytic hydrogenation of a precursor compound in the presence of deuterium gas. This process requires specific catalysts, such as palladium on carbon, and controlled reaction conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of deuterated compounds like this compound often involves large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and reaction engineering techniques to achieve efficient deuterium incorporation.
Analyse Des Réactions Chimiques
Types of Reactions
(+/-)-7-Methyl-d3-nonanoic Acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the carboxylic acid group into other functional groups, such as aldehydes or ketones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms in the molecule can be replaced with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides or sulfonates can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes, ketones, or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(+/-)-7-Methyl-d3-nonanoic Acid has several applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of fatty acid metabolism.
Biology: Helps in studying the incorporation and utilization of fatty acids in biological systems.
Medicine: Potential use in drug development and pharmacokinetic studies to track the distribution and metabolism of deuterated drugs.
Industry: Utilized in the production of deuterated compounds for various industrial applications, including materials science and chemical synthesis.
Mécanisme D'action
The mechanism of action of (+/-)-7-Methyl-d3-nonanoic Acid involves its incorporation into metabolic pathways where it can replace non-deuterated fatty acids. The presence of deuterium can alter the rate of metabolic reactions, providing insights into the kinetics and mechanisms of these processes. The molecular targets and pathways involved include enzymes and transport proteins that interact with fatty acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nonanoic Acid: The non-deuterated version of the compound.
7-Methyl-nonanoic Acid: A similar compound without deuterium labeling.
Deuterated Fatty Acids: Other fatty acids with deuterium incorporation at different positions.
Uniqueness
(+/-)-7-Methyl-d3-nonanoic Acid is unique due to its specific deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium can enhance the stability and alter the metabolic profile of the compound, making it a valuable tool in various scientific studies.
Propriétés
Formule moléculaire |
C10H20O2 |
|---|---|
Poids moléculaire |
175.28 g/mol |
Nom IUPAC |
7-(trideuteriomethyl)nonanoic acid |
InChI |
InChI=1S/C10H20O2/c1-3-9(2)7-5-4-6-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12)/i2D3 |
Clé InChI |
TUIJQPRMECGEKA-BMSJAHLVSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(CC)CCCCCC(=O)O |
SMILES canonique |
CCC(C)CCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


